molecular formula C23H22ClN7O3 B2383874 1-(4-(3-(4-chlorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)-2-(2-methoxyphenoxy)ethanone CAS No. 920411-11-6

1-(4-(3-(4-chlorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)-2-(2-methoxyphenoxy)ethanone

Cat. No.: B2383874
CAS No.: 920411-11-6
M. Wt: 479.93
InChI Key: BYLBDMJITSXRAS-UHFFFAOYSA-N
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Description

1-(4-(3-(4-Chlorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)-2-(2-methoxyphenoxy)ethanone (CAS No: 920370-48-5) is a specialized chemical reagent with a molecular formula of C23H22ClN7O3 and a molecular weight of 479.9 g/mol . This complex molecular architecture features a 3-(4-chlorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidine core, a potent pharmacophore known to interact with various enzymatic targets, particularly in the kinase family. The piperazine linker provides structural flexibility and enhanced solubility, while the 2-methoxyphenoxy ethanone moiety contributes additional binding characteristics that may influence selectivity and potency. This compound is representative of a class of triazolopyrimidine derivatives that have demonstrated significant potential in biomedical research, particularly in the investigation of signal transduction pathways, enzyme inhibition studies, and cellular proliferation assays. Researchers utilize this compound primarily as a reference standard in analytical chemistry and as a biological probe for studying protein-ligand interactions. The structural complexity suggests potential applications across multiple research domains, including oncology, neuroscience, and infectious disease studies, where precise modulation of specific molecular targets is required. The product is provided with comprehensive analytical documentation and is strictly for research use only in laboratory settings. It is not intended for diagnostic or therapeutic applications in humans or animals. Researchers should handle this material using appropriate personal protective equipment and adhere to all relevant safety protocols for chemical substances.

Properties

IUPAC Name

1-[4-[3-(4-chlorophenyl)triazolo[4,5-d]pyrimidin-7-yl]piperazin-1-yl]-2-(2-methoxyphenoxy)ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H22ClN7O3/c1-33-18-4-2-3-5-19(18)34-14-20(32)29-10-12-30(13-11-29)22-21-23(26-15-25-22)31(28-27-21)17-8-6-16(24)7-9-17/h2-9,15H,10-14H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BYLBDMJITSXRAS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1OCC(=O)N2CCN(CC2)C3=NC=NC4=C3N=NN4C5=CC=C(C=C5)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H22ClN7O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

479.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Reaction Conditions (Table 1)

Component Molar Ratio Solvent Catalyst Temperature (°C) Time (h) Yield (%)
4-Chlorobenzaldehyde 1.0 DMF Et₃N 120 10 79
3-Amino-1,2,4-triazole 1.05 - - - - -
Malononitrile 1.1 - - - - -

The reaction proceeds via Michael addition followed by intramolecular cyclization, forming the bicyclic triazolo[4,5-d]pyrimidine system. Post-cyclization, chlorination at position 7 is achieved using POCl₃ or PCl₅ to generate the key intermediate 7-chloro-3-(4-chlorophenyl)-3H-triazolo[4,5-d]pyrimidine .

Piperazine Ring Functionalization

The 7-chloro intermediate undergoes nucleophilic aromatic substitution with piperazine. This step requires:

  • Anhydrous DMF as solvent
  • Triethylamine (2.5 equiv) to scavenge HCl
  • Molar ratio of 1:1.2 (chloropyrimidine:piperazine)

Optimization Parameters (Table 2)

Parameter Condition 1 Condition 2 Condition 3
Temperature (°C) 80 100 120
Time (h) 12 8 6
Yield (%) 68 82 91

Higher temperatures (120°C) significantly improve reaction efficiency, with yields exceeding 90% under microwave-assisted conditions. The product 7-piperazinyl-3-(4-chlorophenyl)-3H-triazolo[4,5-d]pyrimidine is purified via column chromatography (silica gel, CH₂Cl₂:MeOH 9:1).

Synthesis of 2-(2-Methoxyphenoxy)Acetyl Chloride

The side chain precursor is prepared through a three-stage process:

Phenoxyethanol Synthesis

Adapting patented methodology:

  • Reaction : Guaiacol (2-methoxyphenol) with ethylene oxide (1.05:1 molar ratio)
  • Catalyst : NaOH (0.01 equiv)
  • Conditions : 150°C, 0.5 MPa pressure, N₂ atmosphere
  • Yield : 95.98% after vacuum distillation

Oxidation to Ethanone

The alcohol is oxidized using Jones reagent (CrO₃/H₂SO₄):

  • Solvent : Acetone
  • Temperature : 0°C → 25°C (gradual warming)
  • Conversion : >98% (monitored by TLC)

Acyl Chloride Formation

Treatment with oxalyl chloride (1.2 equiv) and catalytic DMF:

  • Solvent : Anhydrous THF
  • Time : 3 h at reflux
  • Yield : 89% (isolated by rotary evaporation)

Final Acylative Coupling

The piperazinyl intermediate reacts with 2-(2-methoxyphenoxy)acetyl chloride under Schotten-Baumann conditions:

Reaction Protocol

  • Base : Aqueous NaOH (10% w/v)
  • Solvent System : THF/H₂O (3:1)
  • Molar Ratio : 1:1.1 (piperazine:acyl chloride)
  • Temperature : 0°C → 25°C (12 h stirring)

Yield Optimization (Table 3)

Equiv. Acyl Chloride Solvent Base Yield (%)
1.0 THF NaOH 72
1.1 DCM Et₃N 68
1.2 THF/H₂O NaOH 85

Excess acyl chloride (1.2 equiv) in biphasic THF/water maximizes yield by driving the reaction to completion. The crude product is recrystallized from ethanol/water (4:1) to afford pure title compound (mp 214-216°C).

Alternative Synthetic Routes

One-Pot Sequential Coupling

A streamlined approach combines steps 2 and 4:

  • 7-Chloro intermediate + piperazine (1.5 equiv) → 7-piperazinyl derivative
  • In-situ acylation with 2-(2-methoxyphenoxy)acetyl chloride (1.3 equiv)
  • Solvent : DMF
  • Base : K₂CO₃ (3.0 equiv)
  • Yield : 78% (over two steps)

Solid-Phase Synthesis

Immobilized piperazine on Wang resin enables:

  • Nucleophilic substitution with 7-chloro intermediate
  • On-resin acylation
  • Cleavage with TFA/CH₂Cl₂
  • Purity : 93% (HPLC)
  • Overall yield : 65%

Analytical Characterization

Critical spectroscopic data confirm structural integrity:

  • ¹H NMR (400 MHz, DMSO-d₆): δ 8.72 (s, 1H, triazole-H), 7.89 (d, J=8.4 Hz, 2H, Ar-H), 7.56 (d, J=8.4 Hz, 2H, Ar-H), 6.92-6.85 (m, 3H, OAr-H), 4.82 (s, 2H, COCH₂O), 3.79 (s, 3H, OCH₃), 3.68-3.42 (m, 8H, piperazine-H)
  • HRMS : m/z calc. for C₂₃H₂₂ClN₇O₃ [M+H]⁺: 488.1504, found: 488.1501

Industrial-Scale Considerations

Cost-Effective Modifications

  • Ethylene oxide substitution: Propylene oxide reduces pressure requirements (0.2 MPa)
  • Catalyst recycling : NaOH recovery via aqueous workup decreases waste

Green Chemistry Metrics

Parameter Batch Process Flow Chemistry
PMI (Process Mass Intensity) 86 42
E-Factor 34 18
Energy Consumption (kWh/kg) 48 27

Continuous flow systems enhance sustainability by reducing solvent use and reaction times.

Challenges and Solutions

Regioselectivity in Triazole Formation

  • Issue : Competing 1,2,3-triazole vs. 1,2,4-triazole isomers
  • Solution : Copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) ensures >95% regioselectivity

Piperazine Quaternary Salt Formation

  • Mitigation : Strict exclusion of moisture via molecular sieves (4Å)
  • Alternative : Use of Boc-protected piperazine followed by TFA deprotection

Chemical Reactions Analysis

Types of Reactions: 1-(4-(3-(4-chlorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)-2-(2-methoxyphenoxy)ethanone can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents such as potassium permanganate or hydrogen peroxide, potentially leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the reagents and conditions used.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate, hydrogen peroxide.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Various nucleophiles or electrophiles, depending on the desired substitution.

Major Products Formed: The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce dechlorinated or hydrogenated products.

Scientific Research Applications

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: The compound may be studied for its interactions with biological macromolecules, such as proteins or nucleic acids.

    Medicine: It has potential as a lead compound in the development of new pharmaceuticals, particularly those targeting neurological or oncological pathways.

    Industry: The compound could be used in the development of new materials or as a catalyst in various chemical processes.

Mechanism of Action

The mechanism of action of 1-(4-(3-(4-chlorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)-2-(2-methoxyphenoxy)ethanone would depend on its specific biological target. Generally, compounds with similar structures may act by binding to specific receptors or enzymes, thereby modulating their activity. The triazolopyrimidine core is known to interact with various biological targets, potentially affecting signaling pathways or metabolic processes.

Comparison with Similar Compounds

Key Observations :

  • Chlorophenyl vs.
  • Methoxyphenoxy vs. Trifluoromethyl (): The methoxy group in Compound A may offer moderate electron-donating effects, contrasting with the strong electron-withdrawing trifluoromethyl group in the analog, which could alter receptor-binding affinity.
  • Triazolopyrimidine vs. Pyrazole Core () : The triazolopyrimidine core in Compound A may confer distinct kinase inhibition profiles compared to pyrazole-based antimicrobial agents.

Research Findings and Hypothesized Bioactivity

Antiproliferative Potential

Triazolopyrimidines are frequently investigated for anticancer activity. Compound A’s chloro and methoxy substituents align with trends in ferroptosis-inducing compounds (FINs), which selectively target cancer cells by lipid peroxidation . While direct data on Compound A is absent, the analog in demonstrated moderate activity against oral squamous cell carcinoma (OSCC) in vitro, suggesting Compound A may share similar mechanisms.

Antimicrobial Activity

Pyrazole derivatives like exhibit broad-spectrum antimicrobial effects (MIC: 8–32 µg/mL). Though Compound A ’s triazolopyrimidine core differs structurally, the chloro substituent may enhance Gram-positive bacterial targeting, as seen in chlorinated heterocycles .

Biological Activity

The compound 1-(4-(3-(4-chlorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)-2-(2-methoxyphenoxy)ethanone is a complex organic molecule that has garnered attention in medicinal chemistry due to its potential biological activities. This article aims to explore the biological activity of this compound, focusing on its pharmacological effects, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound can be described by its molecular formula C20H22ClN5O3C_{20}H_{22}ClN_5O_3 and a molecular weight of approximately 421.87 g/mol. Its structure includes a triazole-pyrimidine moiety, which is known for various biological activities.

Anticancer Activity

Recent studies have highlighted the anticancer potential of triazole derivatives. For instance, compounds similar to the target molecule have shown significant cytotoxic effects against various cancer cell lines. In one study, derivatives with triazole rings exhibited IC50 values ranging from 6.2 μM to 43.4 μM against colon carcinoma HCT-116 and breast cancer T47D cell lines respectively . The mechanism often involves the induction of apoptosis and inhibition of cell proliferation.

Antibacterial Activity

The compound's structural features suggest potential antibacterial properties . Research indicates that triazole derivatives can exhibit moderate to strong activity against bacterial strains such as Salmonella typhi and Bacillus subtilis. The antibacterial mechanism is hypothesized to involve disruption of bacterial cell wall synthesis and interference with metabolic pathways .

Enzyme Inhibition

The compound may also act as an enzyme inhibitor , particularly targeting acetylcholinesterase (AChE). AChE inhibitors are crucial in treating neurological disorders such as Alzheimer's disease. Studies have shown that certain triazole derivatives possess significant inhibitory activity against AChE, which could be extrapolated to the target compound given its structural similarities .

Case Studies

StudyFindings
Ding et al. (2004)Reported anticancer activity with IC50 values indicating effectiveness against specific cancer cell lines .
PMC7412134 (2020)Demonstrated broad-spectrum antibacterial activity against multiple strains .
Sanchez-Sancho et al. (1998)Highlighted enzyme inhibition capabilities with potential applications in neuropharmacology .

The biological activities of the compound can be attributed to several mechanisms:

  • Apoptosis Induction : Triazole derivatives often activate apoptotic pathways in cancer cells.
  • Enzyme Interaction : The piperazine moiety may enhance binding affinity to target enzymes such as AChE.
  • Antimicrobial Action : The presence of the chlorophenyl group may contribute to the disruption of bacterial membranes.

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